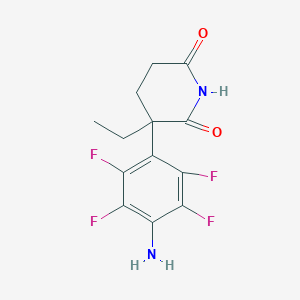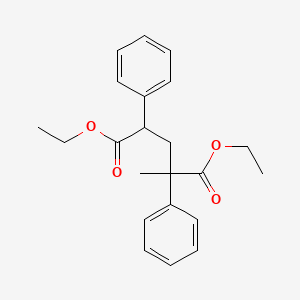![molecular formula C15H23ClO6 B14311638 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene CAS No. 112806-59-4](/img/structure/B14311638.png)
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloromethyl group and two methoxyethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene typically involves the chloromethylation of a benzene derivative. One common method is the reaction of a benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Hydroxymethyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in synthetic chemistry to modify the compound and create derivatives with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the methoxyethoxy groups.
4-Chloroanisole: Contains a methoxy group instead of methoxyethoxy groups.
4-Chlorotoluene: Contains a methyl group instead of methoxyethoxy groups.
Uniqueness
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of both chloromethyl and methoxyethoxy groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propiedades
Número CAS |
112806-59-4 |
|---|---|
Fórmula molecular |
C15H23ClO6 |
Peso molecular |
334.79 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,2-bis(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C15H23ClO6/c1-17-5-7-19-11-21-14-4-3-13(10-16)9-15(14)22-12-20-8-6-18-2/h3-4,9H,5-8,10-12H2,1-2H3 |
Clave InChI |
KGALGZWMNOUCDC-UHFFFAOYSA-N |
SMILES canónico |
COCCOCOC1=C(C=C(C=C1)CCl)OCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


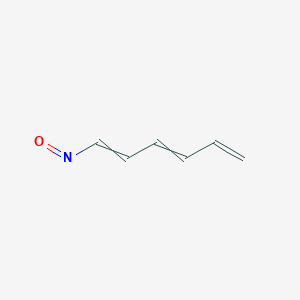
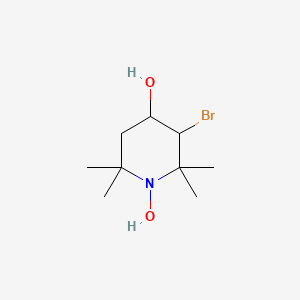
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
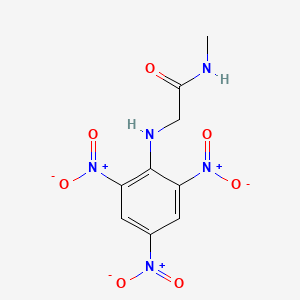

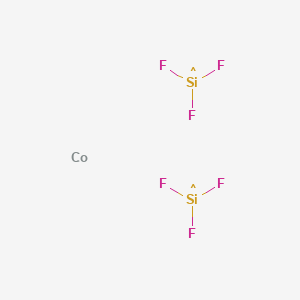
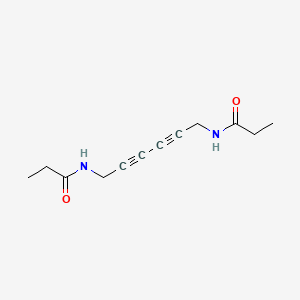
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
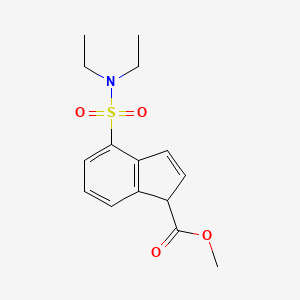
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
